REACTION_CXSMILES
|
[CH3:1][CH:2]([SH:4])[CH3:3].Br[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCCCCC.CCOC(C)=O>[CH:2]([S:4][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[N:11][CH:12]=1)([CH3:3])[CH3:1] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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BrCC=1C=CC(=NC1)C#N
|
Name
|
cesium carbonate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
hexane EtOAc
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 16 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with 5% aqueous NaCl (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the organic phase
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the residue by chromatography on silica gel (40 g)
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (20:1 to 7:3 gradient)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SCC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |